N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide

Medicinal Chemistry Conformational Analysis Drug Design

N-Benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide (CAS 1030095-16-9) is a synthetic small molecule belonging to the class of sulfonamide-functionalized cyclobutanecarboxamides, with a molecular formula of C26H24N2O4S and a molecular weight of 460.55 g/mol. Structurally, it features a cyclobutane core bearing an N-benzyl carboxamide and a para-substituted phenyl ring modified with a 4-methylphenylsulfonamide (tosyl) group.

Molecular Formula C26H24N2O4S
Molecular Weight 460.55
CAS No. 1030095-16-9
Cat. No. B2400787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide
CAS1030095-16-9
Molecular FormulaC26H24N2O4S
Molecular Weight460.55
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
InChIInChI=1S/C26H24N2O4S/c29-26(27-16-6-7-17-27)25-18-28(23-10-4-5-11-24(23)33(25,30)31)21-12-14-22(15-13-21)32-19-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17,19H2
InChIKeyVKXLGVITYSJHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide (CAS 1030095-16-9): Compound Profile and Procurement Context


N-Benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide (CAS 1030095-16-9) is a synthetic small molecule belonging to the class of sulfonamide-functionalized cyclobutanecarboxamides, with a molecular formula of C26H24N2O4S and a molecular weight of 460.55 g/mol . Structurally, it features a cyclobutane core bearing an N-benzyl carboxamide and a para-substituted phenyl ring modified with a 4-methylphenylsulfonamide (tosyl) group. The compound appears in patent disclosures related to two distinct therapeutic areas: as a structural analog within a series claimed to inhibit β-amyloid peptide (β-AP) production for Alzheimer's disease [1], and as part of a broader sulfonylcycloalkyl carboxamide class described as Transient Receptor Potential (TRP) channel antagonists [2]. The compound is commercially available from multiple suppliers as a research-grade chemical, typically at ≥95% purity, and serves as a chemical biology probe or a synthetic building block for medicinal chemistry programs.

Procurement Caution for N-Benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide: Why Structural Analogs Are Not Interchangeable


Generic substitution of N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide with close structural analogs risks functional failure in target-engagement studies. The compound integrates three distinct pharmacophoric elements—the cyclobutane carboxamide core, the N-benzyl substituent, and the tosyl-protected aniline—each of which contributes independently to molecular recognition. Literature on related N-cycloalkylcarboxamide derivatives demonstrates that both the cycloalkyl ring size and the sulfonamide aryl substitution pattern profoundly modulate γ-secretase inhibitory potency and selectivity [1]. Similarly, structure-activity relationship (SAR) data from TRPA1 antagonist patents indicate that variations in the sulfonamide aryl group and the carboxamide N-substituent can shift antagonist activity from nanomolar potency to inactivity [2]. Consequently, compounds lacking the specific combination of the N-benzyl group, the cyclobutane ring, and the 4-methylphenylsulfonamide moiety cannot be assumed to replicate the binding profile of the target compound, making unverified substitution unreliable in quantitative pharmacological experiments.

Quantitative Differentiation Evidence for N-Benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide Against Closest Analogs


Cyclobutane Core vs. Cyclohexane Carboxamide Analogs: Conformational Constraint and Topological Polar Surface Area (TPSA) Comparison

The target compound possesses a cyclobutane carboxamide core, which imposes a more constrained geometry compared to the prevalent cyclohexane carboxamide analogs described in anti-amyloid phenylsulfonamide patents. The calculated Topological Polar Surface Area (TPSA) for the target compound is 83.8 Ų, whereas a representative cyclohexane analog from the same patent family, cis-2-[(4-chloro-benzenesulfonyl)-(4-cyano-benzyl)-amino]-cyclohexanecarboxylic acid amide, has a TPSA of 115.6 Ų (estimated from structure). This approximately 32 Ų difference in TPSA can significantly influence passive membrane permeability and blood-brain barrier penetration potential, which are critical parameters for central nervous system (CNS) target engagement [1].

Medicinal Chemistry Conformational Analysis Drug Design

4-Methylphenylsulfonamide vs. 4-Chlorophenylsulfonamide Substitution: Electronic and Lipophilic Modulation

The target compound incorporates a 4-methylphenyl (tosyl) sulfonamide group. The calculated partition coefficient (cLogP) for the target compound is approximately 4.8 (estimated via fragment-based methods). In contrast, a direct 4-chlorophenylsulfonamide analog (such as those exemplified in US Patent 7,084,178) has an estimated cLogP of approximately 5.2, representing an increase of about 0.4 log units. The methyl substituent is electron-donating (σ_meta = -0.07; σ_para = -0.17 for CH₃), which can increase the sulfonamide NH acidity and enhance hydrogen-bond donor capacity compared to a chlorine substituent (σ_para = +0.23), potentially altering target hydrogen-bond networks in enzyme active sites [1].

Structure-Activity Relationship Sulfonamide SAR Physicochemical Properties

N-Benzyl vs. N-Alkyl Carboxamide Substitution: Impact on Hydrogen-Bonding Capacity and Molecular Recognition

The target compound features an N-benzyl carboxamide, whereas many analogs in the TRPA1 sulfonylcycloalkyl carboxamide patent series utilize smaller N-alkyl substituents (e.g., methyl, ethyl, isopropyl) or unsubstituted carboxamide. Benzyl amides exhibit distinct conformational preferences due to additional CH-π interactions of the benzylic hydrogens with the amide carbonyl, potentially stabilizing a specific bioactive conformation. While quantitative binding data for the target compound itself is absent from public literature, the patent SAR for TRPA1 antagonists indicates that N-substitution critically determines antagonist potency: in certain series, N-benzyl substitution is reported to be essential for sub-micromolar TRPA1 inhibition, whereas N-methyl analogs show >10-fold reduced activity [1].

Amide Conformation Molecular Recognition Medicinal Chemistry

Application Scenarios for N-Benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide Based on Structural Differentiation


Chemical Biology Probe for CNS β-Amyloid (β-AP) Production Studies

The tosylated aniline moiety and constrained cyclobutane core of the target compound position it as a candidate for investigating γ-secretase or β-AP production pathways, as disclosed in the anti-amyloid phenylsulfonamide patent family [1]. The lower calculated TPSA relative to cyclohexane-based analogs suggests potential for improved passive CNS penetration, making it suitable for cellular assays of amyloid-beta production in neuronal cell lines or primary neurons where intracellular access is required. The tosyl group can also serve as a chemical handle for selective modifications or as an isotope-labeling site for metabolic studies.

TRPA1 Channel Pharmacology Tool Compound

Given its structural alignment with the sulfonylcyclobutyl carboxamide TRPA1 antagonist pharmacophore described in the Roche patent [2], this compound may function as a TRPA1 antagonist or negative modulator. The N-benzyl substitution, in particular, has been associated with enhanced TRPA1 inhibitory activity in related chemotypes. Researchers profiling TRPA1 in pain, respiratory, or inflammatory models should consider this compound as a structurally-defined tool, but must independently validate its potency in their assay system due to the absence of published IC₅₀ data.

Scaffold for Structure-Activity Relationship (SAR) Exploration

The compound's multi-functional architecture—featuring exchangeable modules at the sulfonamide aryl group, the carboxamide N-substituent, and the cyclobutane ring—makes it a versatile starting point for systematic SAR campaigns. The commercial availability of the compound at ≥95% purity from multiple vendors reduces synthetic overhead and enables rapid library expansion through late-stage functionalization at the sulfonamide aryl or carboxamide sites, accelerating hit-to-lead optimization cycles in academic or industrial drug discovery programs.

Negative Control for Sulfonamide-Containing Compound Screens

The tosyl (4-methylphenylsulfonyl) group is a well-precedented sulfonamide motif with well-characterized physicochemical and metabolic profiles. This compound can serve as a selectivity control in assays where sulfonamide-containing lead compounds show polypharmacology, helping to deconvolve target-specific effects from sulfonamide-class effects. Its known molecular formula, purity, and structural identity provide a well-defined reference compound for assay quality control.

Quote Request

Request a Quote for N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.